Ethyl 3-(3-cyclopropylpyrazol-1-yl)-4,4,4-trifluorobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-cyclopropylpyrazol-1-yl)-4,4,4-trifluorobutanoate is a synthetic organic compound that features a pyrazole ring substituted with a cyclopropyl group and a trifluorobutanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-cyclopropylpyrazol-1-yl)-4,4,4-trifluorobutanoate typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropyl and trifluorobutanoate groups. One common method involves the cyclization of a suitable hydrazine derivative with an appropriate diketone or ketoester under acidic or basic conditions. The cyclopropyl group can be introduced via cyclopropanation reactions, while the trifluorobutanoate ester can be formed through esterification reactions using trifluoroacetic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-cyclopropylpyrazol-1-yl)-4,4,4-trifluorobutanoate can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring yields pyrazole N-oxides, while reduction of the ester group produces the corresponding alcohol .
Scientific Research Applications
Ethyl 3-(3-cyclopropylpyrazol-1-yl)-4,4,4-trifluorobutanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers
Mechanism of Action
The mechanism of action of Ethyl 3-(3-cyclopropylpyrazol-1-yl)-4,4,4-trifluorobutanoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Ethyl 3-(3-cyclopropylpyrazol-1-yl)-4,4,4-trifluorobutanoate can be compared with other pyrazole derivatives, such as:
Ethyl 3-(3-phenylpyrazol-1-yl)-4,4,4-trifluorobutanoate: Similar structure but with a phenyl group instead of a cyclopropyl group.
Ethyl 3-(3-methylpyrazol-1-yl)-4,4,4-trifluorobutanoate: Contains a methyl group instead of a cyclopropyl group.
Ethyl 3-(3-cyclopropylpyrazol-1-yl)-4,4,4-trifluoropropanoate: Similar structure but with a propanoate ester instead of a butanoate ester.
The uniqueness of this compound lies in its combination of the cyclopropyl and trifluorobutanoate groups, which can impart distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 3-(3-cyclopropylpyrazol-1-yl)-4,4,4-trifluorobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O2/c1-2-19-11(18)7-10(12(13,14)15)17-6-5-9(16-17)8-3-4-8/h5-6,8,10H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDZOUBIYGHENU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)N1C=CC(=N1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.